molecular formula C13H15Br2NO4 B13978431 Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate CAS No. 185540-29-8

Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate

Cat. No.: B13978431
CAS No.: 185540-29-8
M. Wt: 409.07 g/mol
InChI Key: KQZZFXVVMYSXCA-UHFFFAOYSA-N
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Description

Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate is a versatile chemical building block designed for research applications. This compound features a central pyridine ring symmetrically functionalized with two highly reactive bromomethyl groups and two ethyl ester moieties. The bromomethyl groups serve as excellent leaving groups, making this molecule a valuable precursor for nucleophilic substitution reactions, such as the synthesis of complex molecular architectures and coordination polymers. Researchers can utilize this bifunctional reagent to create bridged ligands for metal-organic frameworks (MOFs) or to incorporate pyridine-based spacers into larger organic molecules. The ester groups offer additional sites for further functionalization, for instance, through hydrolysis to carboxylic acids or amidation. Based on the handling of similar bromomethyl-substituted pyridines, proper storage under an inert atmosphere at low temperatures (e.g., -20°C) is recommended to maintain stability and purity . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and note that similar compounds are classified with hazard statements regarding toxicity if swallowed or causing skin corrosion and serious eye damage .

Properties

CAS No.

185540-29-8

Molecular Formula

C13H15Br2NO4

Molecular Weight

409.07 g/mol

IUPAC Name

diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate

InChI

InChI=1S/C13H15Br2NO4/c1-3-19-12(17)8-5-9(13(18)20-4-2)11(7-15)16-10(8)6-14/h5H,3-4,6-7H2,1-2H3

InChI Key

KQZZFXVVMYSXCA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1CBr)CBr)C(=O)OCC

Origin of Product

United States

Preparation Methods

Bromination of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

One common approach is the selective bromination of methyl groups at the 2 and 6 positions of diethyl pyridine-3,5-dicarboxylate derivatives. This method uses radical or electrophilic brominating agents under controlled conditions.

  • Brominating Agents: N-bromosuccinimide (NBS), pyridinium bromide–perbromide (PBPB), bromine, and 1,3-dibromo-5,5-dimethylhydantoin (dibromohydantoin, DBDMH).
  • Solvents: Methanol, ethyl acetate, chloroform, or carbon tetrachloride.
  • Conditions: Room temperature to reflux temperatures; reaction times vary from several hours to 24 hours.

Example using NBS:

  • Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate reacts with NBS in methanol at 25–40 °C.
  • The bromination proceeds selectively at the 2 and 6 methyl side chains.
  • NMR studies confirm the formation of bromomethyl intermediates.
  • Quantum chemical calculations support the mechanism favoring bromination at these positions.

Example using pyridinium bromide–perbromide:

  • Bromination of methyl groups on 1,4-dihydropyridine derivatives with PBPB in ethyl acetate.
  • Requires long reaction times (20–24 h) and yields up to 75%.
  • Suitable for substrates with long alkyl ester chains.

Bromination Using Dibromohydantoin (DBDMH)

A greener and efficient method involves using dibromohydantoin as the brominating agent in carbon tetrachloride solvent under radical initiation.

  • Procedure:
    • Dissolve 2,6-dimethylpyridine derivative in carbon tetrachloride.
    • Add dibromohydantoin and an initiator such as azobisisobutyronitrile (AIBN).
    • Reflux at 80 °C for 24 hours.
    • Work-up includes filtration, washing with saturated sodium bicarbonate and sodium chloride solutions, drying over magnesium sulfate, and purification by column chromatography.
  • Yield: Approximately 51% for 2,6-dibromomethylpyridine derivatives.

This method is advantageous due to mild conditions, low toxicity of reagents, and adherence to green chemistry principles.

Conversion from Diol Intermediates

Another approach involves preparing the bromomethyl compound from the corresponding diol derived from diesters of pyridine-2,6-dicarboxylic acid.

  • Starting Material: Diethyl pyridine-2,6-dicarboxylate is reduced to the diol (pyridine-2,6-dimethanol).
  • Bromination: The diol is treated with phosphorus tribromide (PBr3) in chloroform to convert hydroxymethyl groups to bromomethyl groups.
  • This method is preferred when the diol intermediate is readily available and when avoiding harsh acidic aqueous media.
  • Yields are generally high, and the method is compatible with sensitive substituents on the pyridine ring.

Summary Table of Preparation Methods

Method Starting Material Brominating Agent / Reagent Solvent Conditions Yield (%) Notes
Radical bromination with DBDMH 2,6-dimethylpyridine 1,3-dibromo-5,5-dimethylhydantoin Carbon tetrachloride Reflux 80 °C, 24 h 51 Mild, green chemistry, initiator required
Bromination with NBS Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate N-bromosuccinimide (NBS) Methanol 25–40 °C, 12–48 h 41–75 Selective bromination at 2,6-methyl groups
Bromination with PBPB 1,4-Dihydropyridine derivatives Pyridinium bromide–perbromide Ethyl acetate Room temperature, 20–24 h Up to 75 Suitable for long alkyl chains
Conversion from diol Pyridine-2,6-dimethanol (diol intermediate) Phosphorus tribromide (PBr3) Chloroform Room temperature High Avoids protic conditions, good for sensitive groups

Mechanistic Insights and Research Discoveries

  • Bromination of methyl groups on pyridine derivatives proceeds via radical or electrophilic substitution mechanisms depending on the brominating agent.
  • NMR spectroscopy studies reveal the formation of bromomethyl intermediates and confirm regioselectivity at the 2 and 6 positions.
  • Quantum chemical calculations support the energetic favorability of bromination at these positions, consistent with experimental data.
  • The use of dibromohydantoin under radical initiation represents a greener alternative with moderate yields and operational simplicity.
  • The conversion of diols to bromomethyl derivatives with phosphorus tribromide is a classical method that preserves sensitive substituents and provides high yields.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) are used.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of diols from ester groups.

Scientific Research Applications

Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate involves its ability to act as a versatile intermediate in organic synthesis. The bromomethyl groups are highly reactive and can undergo nucleophilic substitution, making the compound useful for introducing various functional groups into target molecules. The ester groups provide additional sites for chemical modification, allowing for the creation of a wide range of derivatives with diverse properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

Table 1: Structural Modifications and Their Impacts
Compound Name Substituents (Positions 2,6) Key Features Yield (%) Stability Applications References
Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate BrCH2 High reactivity via SN2 substitution 48–73* Moderate (lactonization risk) Amphiphilic DHPs, drug intermediates
Diethyl 2,6-bis(4-methoxyphenyl)pyridine-3,5-dicarboxylate (4m) p-MeOC6H4 Electron-rich aryl groups 21 High Not specified (potential for optoelectronics)
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate CH3 Non-reactive methyl groups High Precursor for brominated derivatives
Diethyl 2,6-bis((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-DHP-3,5-dicarboxylate (Amlodipine impurity 0C36-HB) NH2CH2CH2OCH2 Aminoethoxy groups High Pharmaceutical impurity (calcium channel blockers)
Diethyl 2,6-bis[(4-propylpyridinium-1-yl)methyl]-DHP-3,5-dicarboxylate (24a) Pyridinium-CH2 Cationic amphiphiles 38–80 Moderate Self-assembling nanomaterials
Diethyl 2,6-bis[(5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl]-DHP-3,5-dicarboxylate (9b) Oxadiazole-S-CH2 Cytotoxic substituents High Anticancer agents (MCF-7 cells: IC50 = 23 µM)

*Yields vary with alkyl chain length and aryl substituents (e.g., 73% for 2a vs. 17% for 2d) .

Reactivity and Functionalization Pathways

  • Bromomethyl vs. Methyl Groups: Bromomethyl derivatives exhibit superior reactivity in nucleophilic substitutions compared to methylated analogs. For example, bromine atoms in this compound can be replaced with pyridinium, oxadiazole, or aminoethoxy groups to tailor hydrophilicity, charge, or bioactivity .
  • Aryl vs.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate, and what factors influence reaction efficiency?

  • Methodological Answer : The compound is synthesized via bromination of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate using N-bromosuccinimide (NBS) under radical initiation. Critical factors include solvent choice (e.g., ethanol or CCl₄), stoichiometry (2.2 equivalents of NBS per methyl group), temperature (reflux conditions), and the presence of a radical initiator like AIBN. Evidence from similar syntheses shows yields improve under inert atmospheres (N₂ or Ar) to suppress side reactions .

Q. How can researchers characterize the structure and purity of this compound?

  • Methodological Answer : Use a combination of FT-IR (to confirm C-Br stretches at ~550–600 cm⁻¹), ¹H/¹³C-NMR (to identify bromomethyl protons at δ ~4.5–5.0 ppm and ester carbonyl carbons at δ ~165–170 ppm), ESI-MS (for molecular ion validation), and elemental analysis (to verify C, H, N, Br content). Reaction progress is monitored via TLC with n-hexane/EtOAc (4:1) as the mobile phase .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Safety Data Sheets (SDS) recommend using PPE (nitrile gloves, safety goggles), ensuring adequate ventilation, and avoiding dust formation. While no specific GHS classification is noted, brominated compounds often require handling as potential irritants. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the bromination step to maximize yield and minimize di-substitution byproducts?

  • Methodological Answer : Optimize stoichiometry (use 2.2–2.5 equivalents of NBS per methyl group) and employ low-temperature radical initiation (e.g., 60–80°C with AIBN) to reduce over-bromination. Solvent polarity adjustments (e.g., CCl₄ for non-polar conditions) and inert gas purging (to suppress radical quenching) enhance selectivity. Post-reaction purification via column chromatography (silica gel, gradient elution) isolates the mono-brominated product .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data in the reactivity of bromomethyl groups in this compound?

  • Methodological Answer : Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental validation (e.g., X-ray crystallography or 2D NMR) to assess steric and electronic effects. For example, discrepancies in nucleophilic substitution rates can arise from solvent polarity or transition-state stabilization, which are not fully captured in gas-phase models. Adjust computational models to include solvation effects (e.g., PCM or SMD) .

Q. How does modifying the dihydropyridine core influence the cytotoxic activity of derivatives?

  • Methodological Answer : Substitutions at the C2 and C6 positions (e.g., oxadiazole or triazole moieties) enhance cytotoxicity by improving membrane permeability and target binding. For example, oxadiazole derivatives exhibit IC₅₀ values as low as 23 µM against MCF-7 breast cancer cells. Activity is assayed via MTT or SRB protocols , with structure-activity relationships (SAR) guiding further modifications .

Q. What are the challenges in analyzing trace impurities in this compound, and what methods address them?

  • Methodological Answer : Impurities such as residual dimethyl precursors or di-brominated byproducts are detected via HPLC-MS (C18 column, acetonitrile/water gradient) or GC-MS (for volatile derivatives). Quantification requires calibration with certified reference standards (e.g., LGC Standards). Method validation includes spike-recovery tests (≥95% recovery) and LOQ determination (≤0.1% w/w) .

Notes

  • Avoid abbreviations for chemical names (e.g., "DHPs" is not permitted; use "dihydropyridines").
  • Advanced questions emphasize experimental design and data reconciliation, aligning with academic research rigor.

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